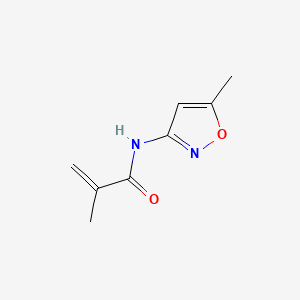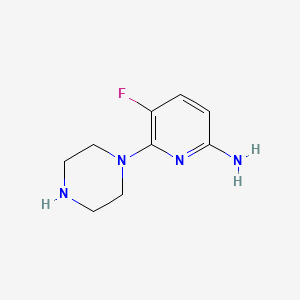
4-Bromo-2-methyl-5-(trifluoromethyl)-2H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-methyl-5-(trifluoromethyl)-2H-indazole is a chemical compound with the molecular formula C9H6BrF3N2 It is a member of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methyl-5-(trifluoromethyl)-2H-indazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylindazole and bromine.
Bromination: The 2-methylindazole undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane. This step introduces the bromine atom at the 4-position of the indazole ring.
Trifluoromethylation: The brominated intermediate is then subjected to trifluoromethylation using a reagent like trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3). This step introduces the trifluoromethyl group at the 5-position of the indazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. Large-scale production may also incorporate continuous flow chemistry techniques to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-methyl-5-(trifluoromethyl)-2H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in a suitable solvent like dimethylformamide (DMF).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 4-amino-2-methyl-5-(trifluoromethyl)-2H-indazole derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-2-methyl-5-(trifluoromethyl)-2H-indazole has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Biological Studies: It is used in biological studies to investigate its effects on various cellular pathways and molecular targets.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Chemical Biology: It is used as a probe to study protein-ligand interactions and enzyme activity.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-methyl-5-(trifluoromethyl)-2H-indazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions with target proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-2-methyl-5-(trifluoromethyl)benzoic acid
- 4-Bromo-2-methyl-5-(trifluoromethyl)benzoyl chloride
- 4-Bromo-2-methyl-5-(trifluoromethyl)benzaldehyde
Uniqueness
4-Bromo-2-methyl-5-(trifluoromethyl)-2H-indazole is unique due to its indazole core structure, which is not present in the similar compounds listed above. The indazole ring system imparts distinct biological activities and chemical properties, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C9H6BrF3N2 |
|---|---|
Peso molecular |
279.06 g/mol |
Nombre IUPAC |
4-bromo-2-methyl-5-(trifluoromethyl)indazole |
InChI |
InChI=1S/C9H6BrF3N2/c1-15-4-5-7(14-15)3-2-6(8(5)10)9(11,12)13/h2-4H,1H3 |
Clave InChI |
UCZHASHFBRZNOL-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C2C(=N1)C=CC(=C2Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(6-Azabicyclo[3.1.0]hexan-6-yl)butan-2-one](/img/structure/B13837554.png)


![2-[[(1RS)-1-Methyl-2-[2-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride](/img/structure/B13837569.png)
![1-(3-Bromo-4-fluorophenyl)-3-[3-(1-methylpyrazol-4-yl)quinoxalin-6-yl]urea](/img/structure/B13837581.png)
![[1-Hydroxy-2-[3-(2-hydroxy-2,2-diphosphonoethyl)imidazol-1-ium-1-yl]-1-phosphonoethyl]phosphonic acid](/img/structure/B13837590.png)


![N-[[2'-(2H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine methyl ester](/img/structure/B13837618.png)


